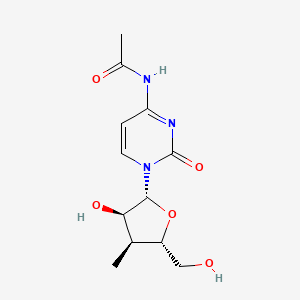
6-O-Malonylglycitin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Malonylglycitin is a glycosyloxyisoflavone that is glycitin substituted by a malonyl group at position 6’'. It is a naturally occurring compound found in soybeans (Glycine max) and is part of the isoflavone family, which are known for their various biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Malonylglycitin involves the malonylation of glycitin. This process typically uses malonyl-CoA as the acyl donor and isoflavone 7-O-glucosides as acceptors. The reaction is catalyzed by malonyl-CoA:flavonoid acyltransferases (MaTs), specifically GmMaT2 and GmMaT4 .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction from soybeans. The process involves the isolation of isoflavones from soybean extracts, followed by purification steps to obtain the desired compound .
化学反应分析
Types of Reactions
6-O-Malonylglycitin undergoes various chemical reactions, including:
Hydrolysis: The malonyl group can be hydrolyzed to yield glycitin.
Oxidation and Reduction: These reactions can modify the phenolic structure of the compound.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Major Products Formed
Hydrolysis: Glycitin and malonic acid.
Oxidation: Various oxidized derivatives of the isoflavone structure.
Reduction: Reduced forms of the isoflavone.
科学研究应用
6-O-Malonylglycitin has several scientific research applications:
Chemistry: Used as a model compound to study isoflavone chemistry and reactions.
Biology: Investigated for its role in plant metabolism and interactions with the environment.
Medicine: Studied for its potential health benefits, including antioxidant, anticancer, and bone density-enhancing effects.
Industry: Used in the development of functional foods and nutraceuticals
作用机制
6-O-Malonylglycitin exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Estrogenic Activity: It can bind to estrogen receptors and modulate their activity.
Enzyme Inhibition: Inhibits enzymes like β-glucosidase, affecting carbohydrate metabolism.
相似化合物的比较
Similar Compounds
- Malonyldaidzin
- Malonylgenistin
- Glycitin
Uniqueness
6-O-Malonylglycitin is unique due to its specific malonylation at the 6’’ position, which imparts distinct biological activities and stability compared to its non-malonylated counterparts .
属性
分子式 |
C15H22N2Na2O17P2 |
|---|---|
分子量 |
610.27 g/mol |
IUPAC 名称 |
disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9+,10+,11?,12-,13-,14-;;/m1../s1 |
InChI 键 |
PKJQEQVCYGYYMM-KZFQHLAPSA-L |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


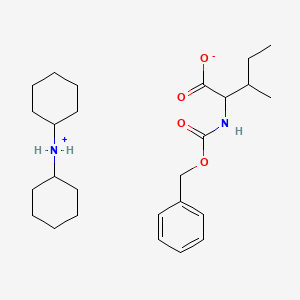
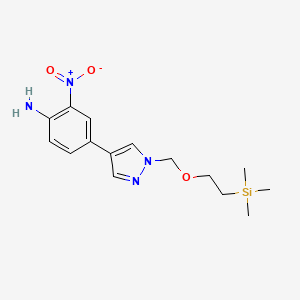
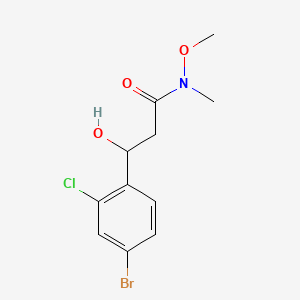
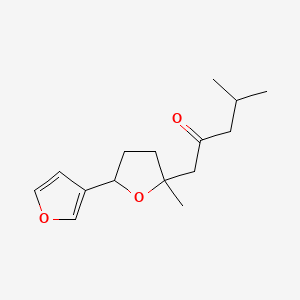
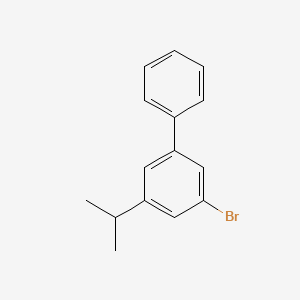
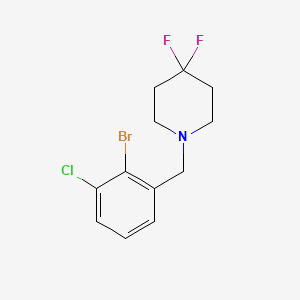
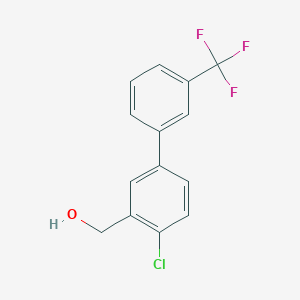
![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
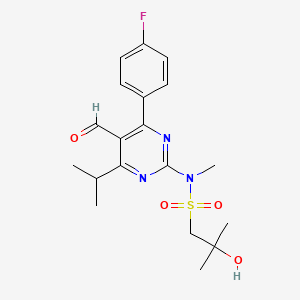
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)
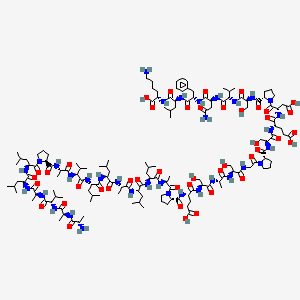
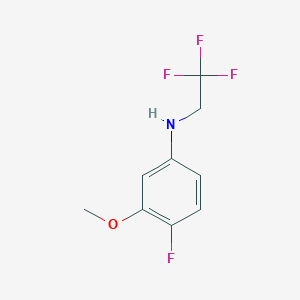
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)
